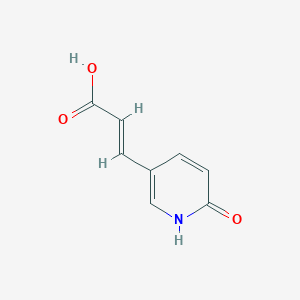

(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid

Description

BenchChem offers high-quality (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)/b4-2+ |

InChI Key |

GPGCFLDKCNSBSH-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=O)NC=C1/C=C/C(=O)O |

Canonical SMILES |

C1=CC(=O)NC=C1C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural Dynamics, Synthesis, and Pharmacological Utility of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid

Executive Summary

(E)-3-(6-Hydroxypyridin-3-yl)acrylic acid (CAS: 1613049-82-3) is a highly versatile heterocyclic building block that bridges the structural gap between cinnamic acid derivatives and pyridine-based pharmacophores[1]. As a critical intermediate in modern drug discovery, it is frequently employed in the synthesis of complex biologically active molecules, including substituted 2,3-dihydrobenzofuranyl compounds[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and a field-proven synthetic methodology.

Physicochemical Profiling & Structural Dynamics

The defining feature of (E)-3-(6-hydroxypyridin-3-yl)acrylic acid is the tautomeric equilibrium of its pyridine ring. The 6-hydroxypyridine moiety exists in a dynamic equilibrium with its lactam tautomer, 2-pyridone (6-oxo-1,6-dihydropyridine)[3].

While the lactim (hydroxypyridine) form benefits from full aromatic stabilization and may predominate in the gas phase or highly non-polar environments, the lactam (pyridone) form is overwhelmingly favored in polar solvents (such as water or DMSO) and in the solid state[4].

Pharmacophore Implications: This tautomerism is not merely a structural curiosity; it dictates the molecule's behavior in biological systems. The 2-pyridone form acts simultaneously as a strong hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the exocyclic C=O group)[4]. This dual capacity enables robust, directional interactions with target receptor pockets and facilitates the formation of stable intermolecular dimers, directly influencing the compound's solubility, melting point, and bioavailability profile.

Logical relationship of the 6-hydroxypyridine ⇌ 2-pyridone tautomerism and receptor binding.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, essential for formulation and synthetic planning[5][6].

| Property | Value |

| Chemical Name | (E)-3-(6-Hydroxypyridin-3-yl)acrylic acid |

| CAS Registry Number | 1613049-82-3 |

| Molecular Formula | C8H7NO3 |

| Molecular Weight | 165.15 g/mol |

| Stereochemistry | (E)-isomer (trans-geometry) |

| Tautomeric Forms | 6-Hydroxypyridine ⇌ 2-Pyridone |

| H-Bond Donors | 2 (N-H and COOH in pyridone form) |

| H-Bond Acceptors | 3 (C=O and COOH in pyridone form) |

Synthetic Methodology: The Mizoroki-Heck Cross-Coupling Approach

The most efficient and scalable route to synthesize (E)-3-(6-hydroxypyridin-3-yl)acrylic acid is via a palladium-catalyzed Mizoroki-Heck cross-coupling reaction between 5-bromo-2-pyridone and acrylic acid[7][8]. The protocol below is engineered for high stereoselectivity and yield, utilizing causality-driven experimental choices.

Step-by-Step Experimental Protocol

Step 1: Pre-reaction Degassing

-

Action: Dissolve 5-bromo-2-pyridone (1.0 equiv, 10 mmol) and acrylic acid (1.2 equiv, 12 mmol) in 30 mL of anhydrous Dimethylformamide (DMF). Sparge the solution with argon gas for 15 minutes.

-

Causality: Oxygen readily oxidizes the active Pd(0) catalyst to inactive Pd(II) peroxo complexes. Thorough degassing prevents premature catalyst death and ensures cycle longevity.

Step 2: Catalyst and Base Introduction

-

Action: Add Palladium(II) acetate (Pd(OAc)2, 0.05 equiv), tri-o-tolylphosphine (P(o-tol)3, 0.10 equiv), and triethylamine (Et3N, 2.5 equiv) under a continuous argon stream.

-

Causality: Pd(OAc)2 is a stable precatalyst that is reduced in situ to the active Pd(0) species. The sterically demanding P(o-tol)3 ligand accelerates the dissociation of palladium complexes to form the highly reactive 14-electron Pd(0)L2 species. Triethylamine serves as a sacrificial base to neutralize the hydrobromic acid (HBr) generated later in the cycle, preventing the acid-catalyzed degradation of the product and catalyst poisoning[8].

Step 3: Thermal Activation and Coupling

-

Action: Heat the reaction mixture to 95°C for 16 hours with vigorous magnetic stirring.

-

Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the highly stable C-Br bond of the electron-rich pyridone ring onto the Pd(0) center.

Step 4: Stereoselective Elimination (In Situ)

-

Mechanism: Following the syn-migratory insertion of the acrylic acid into the Pd-Aryl bond, the intermediate undergoes rapid C-C bond rotation to minimize steric strain between the bulky pyridone ring and the carboxylic acid group. The subsequent syn-β-hydride elimination exclusively yields the thermodynamically stable (E)-isomer[8].

Step 5: Isolation and Purification (Self-Validating Workup)

-

Action: Cool the mixture to room temperature, dilute with 100 mL of deionized water, and slowly acidify to pH 3.0 using 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol/water mixture.

-

Causality: The basic reaction conditions leave the product as a soluble triethylammonium carboxylate salt. Acidification protonates the carboxylate, drastically reducing the compound's aqueous solubility and driving the precipitation of the pure (E)-3-(6-hydroxypyridin-3-yl)acrylic acid. The precipitation at pH 3 serves as a self-validating indicator of successful conversion.

Mizoroki-Heck cross-coupling workflow and catalytic cycle for synthesizing the target compound.

Biological Relevance in Drug Development

In medicinal chemistry, (E)-3-(6-hydroxypyridin-3-yl)acrylic acid serves as a potent bioisostere for cinnamic acid and urocanic acid derivatives. By replacing a standard phenyl ring with a 2-pyridone moiety, drug developers can dramatically alter a molecule's topological polar surface area (TPSA) and hydrogen-bonding network without significantly changing its steric bulk.

A prominent application of this compound is found in the synthesis of substituted 2,3-dihydrobenzofuranyl derivatives, which are investigated for their therapeutic potential in neurological and inflammatory pathways[2]. The acrylic acid tail provides an ideal handle for subsequent amide coupling or Michael addition reactions, allowing the rapid generation of diverse chemical libraries.

References

- Vertex Pharmaceuticals Incorporated. "WO2014085607A1 - Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof".

-

Torres, M. et al. "New Synthetic Methods to 2-Pyridone Rings". ResearchGate / Molecules.[Link]

-

Khan, M. et al. "Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocatalyst for Mizoroki-Heck Reaction". Frontiers in Chemistry / KSU.[Link]

-

Grotjahn, D. B. et al. "Organoiridium Pyridonates and Their Role in the Dehydrogenation of Alcohols". Organometallics - ACS Publications.[Link]

-

Enquist, P. A. "Palladium-Catalysed Carbon–Carbon Coupling Reactions: Focusing on Microwave Heating, Low Catalyst Concentrations, Aqueous Conditions". Diva-portal.org.[Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. WO2014085607A1 - Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. molcore.com [molcore.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. diva-portal.org [diva-portal.org]

Comprehensive Characterization and Synthetic Utility of (E)-3-(6-Hydroxypyridin-3-YL)acrylic Acid in Medicinal Chemistry

Executive Summary

(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid (CAS: 1613049-82-3) is a highly versatile, bifunctional pharmacophore and synthetic intermediate increasingly utilized in modern drug discovery. Structurally, it merges a 6-hydroxypyridine ring—capable of complex tautomeric shifts—with an

Structural Dynamics: Tautomerism and Electronic Profile

A defining feature of (E)-3-(6-hydroxypyridin-3-YL)acrylic acid is its ability to undergo lactam-lactim tautomerization. In the solid state and in non-polar environments, the molecule can exist in the 6-hydroxypyridine (lactim) form. However, in polar solvents (such as water or DMSO) and within typical physiological environments, the equilibrium shifts heavily toward the 2-pyridone (lactam) form [1].

This tautomeric shift is not merely a structural curiosity; it is the primary driver of the molecule's biological activity. The 2-pyridone form acts as a rigid, bidentate hydrogen-bond donor/acceptor system, mimicking amide bonds found in peptide backbones. This allows the scaffold to deeply anchor into kinase hinge regions or the

Caption: Tautomeric equilibrium of the 6-hydroxypyridine core and its impact on target protein binding affinity.

Synthetic Methodologies

The synthesis of (E)-3-(6-hydroxypyridin-3-YL)acrylic acid typically relies on two primary carbon-carbon bond-forming strategies: the Heck Cross-Coupling Reaction and the Knoevenagel Condensation .

While the Heck reaction is useful for late-stage functionalization of halogenated pyridines, the Knoevenagel condensation is often preferred for bulk synthesis. The Knoevenagel route avoids expensive transition-metal catalysts and leverages thermodynamic control during the decarboxylation step to yield the (E)-isomer exclusively.

Caption: Divergent synthetic pathways for producing the exclusive trans-isomer of the target compound.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction success before proceeding.

Protocol A: Synthesis via Knoevenagel Condensation

Rationale: Utilizing malonic acid and an aldehyde precursor ensures that the subsequent decarboxylation strictly dictates the formation of the lower-energy (E)-alkene, preventing the need for complex geometric isomer separation.

-

Reagent Preparation: Dissolve 6-hydroxypyridine-3-carboxaldehyde (10.0 mmol) and malonic acid (15.0 mmol) in 20 mL of anhydrous pyridine.

-

Catalysis: Add piperidine (1.0 mmol, 0.1 eq) dropwise at 25°C.

-

Condensation & Decarboxylation: Heat the mixture to 90°C under an argon atmosphere.

-

Validation Checkpoint 1: Monitor the reaction via an oil bubbler. The continuous evolution of

gas confirms the active decarboxylation of the intermediate di-acid.

-

-

Quenching: After 12 hours (or when gas evolution ceases), cool the mixture to 0°C. Carefully acidify with 1M HCl until the pH reaches 3.5–4.0.

-

Validation Checkpoint 2: The target compound is zwitterionic-like; adjusting to its isoelectric point (~pH 4) forces the precipitation of the free acrylic acid.

-

-

Isolation & Purification: Filter the resulting off-white precipitate, wash sequentially with cold deionized water and diethyl ether, and recrystallize from a 1:1 ethanol/water mixture.

Protocol B: Analytical Characterization

Rationale: Confirming the geometric configuration and tautomeric state is critical, as the (Z)-isomer will not correctly orient the Michael acceptor toward target cysteine residues in biological assays.

-

H-NMR Spectroscopy: Dissolve 5 mg of the purified solid in 0.5 mL of DMSO-

-

Validation Checkpoint: You must observe two distinct doublets in the olefinic region (~6.3 ppm and ~7.5 ppm). Calculate the coupling constant (

). A value of

-

-

LC-MS Analysis: Inject 1

L onto a C18 reverse-phase column using a water/acetonitrile gradient (0.1% Formic Acid).-

Validation Checkpoint: The mass spectrum must yield a dominant

peak at m/z 166.05 .

-

Physicochemical Properties & Analytical Profiling

The following table summarizes the core quantitative data required for formulation and assay development.

| Property | Value | Analytical Method / Source |

| IUPAC Name | (E)-3-(6-hydroxypyridin-3-yl)acrylic acid | Chemical Nomenclature |

| CAS Registry Number | 1613049-82-3 | Chemical Database |

| Molecular Weight | 165.15 g/mol | High-Resolution Mass Spectrometry |

| Molecular Formula | Elemental Analysis | |

| Dominant Tautomer | 2-Pyridone (in polar media) | |

| LogP (Predicted) | 0.82 - 1.15 | RP-HPLC / in silico modeling |

| pKa (Carboxylic Acid) | ~4.5 | Potentiometric Titration |

| pKa (Pyridone NH) | ~11.0 | UV-Vis Spectrophotometric Titration |

| Alkene Geometry | (E)-isomer exclusively |

Applications in Drug Development

(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid serves as a critical intermediate and pharmacophore in several cutting-edge therapeutic areas:

Targeted Covalent Inhibitors (TCIs) and Hemoglobin Modulators

The

Janus Kinase (JAK) Inhibitors

The 2-pyridone tautomer is a privileged scaffold in kinase inhibitor design. It mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases. Derivatives synthesized from this acrylic acid building block have been patented for use as JAK inhibitors, specifically formulated for the treatment of inflammatory eye diseases such as dry eye syndrome (keratoconjunctivitis sicca) [2].

References

-

Omar, A. M., Abdulmalik, O., Ghatge, M. S., Muhammad, Y. A., Paredes, S. D., El-Araby, M. E., & Safo, M. K. (2020). An Investigation of Structure-Activity Relationships of Azolylacryloyl Derivatives Yielded Potent and Long-Acting Hemoglobin Modulators for Reversing Erythrocyte Sickling. Biomolecules, 10(11), 1508.[Link]

-

European Patent Office (EPO). (2016). Janus Kinase Inhibitors for Treatment of Dry Eye and Other Eye Related Diseases. Patent Application.[Link]

-

Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. Comprehensive Organic Synthesis, 2, 341-394.[Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[Link]

Sources

solubility of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid

An In-Depth Technical Guide to the Solubility Assessment of (E)-3-(6-Hydroxypyridin-3-YL)acrylic Acid

Authored by: Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous , a heterocyclic compound with potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of both kinetic and thermodynamic solubility assays. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity.

Introduction: The Central Role of Solubility in Drug Discovery

Aqueous solubility is a paramount consideration in the early stages of drug discovery and development.[1] Poor solubility can lead to a cascade of undesirable consequences, including erratic absorption, low bioavailability, and an underestimation of potential toxicity.[2] For a compound like (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid, which possesses both acidic (carboxylic acid) and potentially basic (pyridine ring) functional groups, its solubility is expected to be highly dependent on the pH of the surrounding medium. Understanding and quantifying this property is therefore not merely a routine measurement but a foundational step in assessing its potential as a drug candidate.

This guide will dissect the two primary types of solubility assays employed in the pharmaceutical industry:

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO), begins to precipitate in an aqueous medium.[2] It is a high-throughput method often used in the initial screening of large compound libraries.[3]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state in a saturated solution.[4] This is a more time-intensive but also a more accurate representation of a compound's intrinsic solubility.[5]

Physicochemical Properties and their Influence on Solubility

The molecular structure of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid dictates its solubility behavior. Key influencing factors include:

-

pKa: The ionization state of the molecule is crucial. The carboxylic acid moiety will be deprotonated at pH values above its pKa, forming a more soluble carboxylate anion. Conversely, the pyridine nitrogen can be protonated at pH values below its pKa, forming a more soluble pyridinium cation. A predicted pKa for a similar compound, (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylic acid, is approximately 3.14 for the carboxylic acid.[6] The pKa of the pyridine nitrogen would need to be determined experimentally but is expected to be in the acidic range.

-

Crystal Lattice Energy: For thermodynamic solubility, the energy required to break the crystal lattice of the solid material plays a significant role. Different polymorphic forms of the same compound can exhibit different solubilities.

-

Hydrogen Bonding: The presence of hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (pyridine nitrogen and carbonyl oxygen) suggests that the molecule can interact favorably with water, which would enhance its solubility.

Experimental Determination of Solubility: A Methodological Deep Dive

The choice between kinetic and thermodynamic solubility assays depends on the stage of drug discovery and the required level of accuracy.[2]

Kinetic Solubility Assessment

Kinetic solubility assays are designed for speed and are well-suited for high-throughput screening (HTS) formats.[1] The underlying principle is to challenge the compound's solubility by rapidly introducing a DMSO stock solution into an aqueous buffer and observing precipitation.[1]

The turbidimetric method is a common approach for kinetic solubility determination, relying on the detection of light scattering caused by precipitated particles.[3]

Sources

The 6-Hydroxypyridinyl Scaffold in Modern Drug Discovery: Tautomeric Dynamics, Target Engagement, and Therapeutic Applications

Executive Summary

The 6-hydroxypyridinyl moiety is a highly versatile heterocyclic scaffold that has become a cornerstone in contemporary medicinal chemistry and agrochemical development. Unlike static aromatic rings, the 6-hydroxypyridinyl system is chemically dynamic, offering unique hydrogen-bonding capabilities, metal-coordination sites, and allosteric engagement profiles. This technical guide explores the physicochemical foundations of 6-hydroxypyridinyl compounds, their diverse pharmacological applications—ranging from oncology to neuropharmacology—and provides validated experimental workflows for screening these dynamic molecules.

Physicochemical Foundations: Tautomerism and Target Binding

To effectively utilize 6-hydroxypyridinyl derivatives in drug design, researchers must first master the causality of its tautomeric behavior. The 6-hydroxypyridine ring (a substituted 2-hydroxypyridine) exists in a continuous, solvent-dependent equilibrium with its keto form, 6-pyridone[1][2].

The Causality of Pharmacophore Shifting: In drug design, the tautomeric state of a ligand dictates its hydrogen bond donor/acceptor profile. In a highly polar, solvent-exposed protein pocket, water molecules solvate the pyridone form via strong hydrogen bonding networks, shifting the equilibrium toward the keto state[1]. Conversely, in a desolvated, lipophilic binding pocket (such as the hinge region of a kinase), the lower dielectric constant favors the hydroxypyridine tautomer, minimizing steric hindrance and electrostatic repulsion[2].

Failing to account for this dynamic interconversion during in silico virtual screening leads to incorrect pharmacophore mapping and false-negative binding predictions. The ability of the 6-hydroxypyridinyl scaffold to "adapt" its tautomeric state to the microenvironment of the target protein is precisely what makes it a privileged structure in lead optimization[3].

Core Therapeutic Applications

Allosteric Enzyme Inhibition: The GTP Cyclohydrolase I Paradigm

One of the most well-characterized applications of the 6-hydroxypyridinyl scaffold is the inhibition of GTP cyclohydrolase I (GTPCH1) by 2,4-diamino-6-hydroxypyrimidine (DAHP)[4][5]. GTPCH1 is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases (NOS)[6].

DAHP does not merely act as a simple competitive inhibitor at the active site. Instead, it engages the GTPCH1 feedback regulatory protein (GFRP)[5][7]. By structurally mimicking the natural feedback inhibitor BH4, DAHP forms a complex with GFRP, which then allosterically binds to and suppresses GTPCH1[5][7]. This highly specific mechanism is utilized to treat conditions driven by excessive nitric oxide production, such as severe inflammation and cardiovascular anomalies[4][6].

Mechanism of GTPCH1 inhibition by DAHP via GFRP engagement.

Oncology and Apoptosis Induction

Derivatives of 6-hydroxypyridine-2-carbaldehyde have shown significant promise in oncology[8]. The structural versatility of this molecule is driven by two functional groups: the hydroxyl group, which enhances solubility and coordinates metals, and the aldehyde moiety, which offers a highly reactive site for condensation reactions (e.g., Schiff base formation)[8]. In vitro assays demonstrate that these derivatives induce selective cytotoxicity and apoptosis in human breast cancer cells by modulating key survival and proliferation signaling pathways, while simultaneously inhibiting pro-inflammatory cytokines like TNF-α and IL-6[8].

Neuropharmacology and Agrochemicals

The 6-hydroxypyridinyl scaffold is also heavily utilized in the synthesis of central nervous system (CNS) therapeutics. Aminoalkyl-pyridine derivatives featuring the 6-hydroxypyridine core are actively developed as modulators of serotonin (5-HT) receptors for the treatment of psychiatric disorders, including depression and anxiety[9]. Furthermore, compounds like 6-hydroxypyridine-3-carboxylic acid serve as both critical synthetic intermediates for neurological drugs[10] and as major phase I oxidative metabolites in the degradation pathways of neonicotinoid insecticides (e.g., imidacloprid)[11].

Quantitative Pharmacological Profiles

To facilitate compound selection, the quantitative data and primary mechanisms of key 6-hydroxypyridinyl derivatives are summarized below:

| Compound Class / Derivative | Primary Biological Target | Dominant Mechanism of Action | Key Therapeutic Application | Reported Efficacy / Affinity |

| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | GTP Cyclohydrolase I (GTPCH1) | GFRP-dependent allosteric feedback inhibition | Cardiovascular, Anemia | IC₅₀ ~ 300 µM (Competitive)[6] |

| 6-Hydroxypyridine-2-carbaldehyde derivatives | Pro-apoptotic signaling pathways | ROS generation, Caspase activation, Cytokine inhibition (TNF-α, IL-6) | Oncology (Breast Cancer), Anti-inflammatory | Sub-micromolar cytotoxicity[8] |

| 6-Hydroxypyridine-3-carboxylic acid | Neonicotinoid metabolic pathways | Phase I oxidative metabolite / Structural intermediate | Agrochemicals, Neuro-therapeutics | N/A (Metabolite / Scaffold)[10][11] |

| Aminoalkyl-6-hydroxypyridines | 5-HT (Serotonin) Receptors | Receptor activation / modulation | Psychiatric Disorders (Anxiety, Depression) | Dose-dependent in vivo efficacy[9] |

Experimental Protocols: Self-Validating Systems

When screening 6-hydroxypyridinyl compounds, researchers must utilize self-validating experimental designs to distinguish true mechanistic action from off-target artifacts. The following protocol details the assessment of GTPCH1 inhibition by DAHP, incorporating an orthogonal genetic validation step.

Protocol: High-Throughput Screening of GTPCH1 Inhibitors via NO Proxy Assay

Rationale & Causality: Nitric oxide (NO) has a half-life of mere seconds, making direct measurement highly erratic. However, NO rapidly oxidizes into stable nitrite (NO₂⁻) and nitrate (NO₃⁻). By utilizing the Griess reaction to quantify nitrite, we establish a stable, cumulative proxy for NO production, which is strictly dependent on BH4 synthesized by GTPCH1[4].

Step-by-Step Methodology:

-

Cell Seeding & Stimulation: Seed HD11 avian macrophages in a 96-well plate at a density of 5×10⁴ cells/well. Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL).

-

Causality: LPS induces inducible NOS (iNOS) and upregulates de novo BH4 synthesis, creating a high-demand state that makes the cellular system highly sensitive to GTPCH1 inhibition[4].

-

-

Compound Administration: Treat the cells with the 6-hydroxypyridinyl derivative (e.g., DAHP) at varying concentrations (10 µM to 5 mM) and incubate for 24 hours at 37°C.

-

Supernatant Extraction & Griess Reaction: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes and measure absorbance at 540 nm.

-

Orthogonal Validation (The Self-Validating Step): Run a parallel assay using macrophages transfected with GFRP-targeting siRNA.

-

Causality: Because DAHP requires the GFRP regulatory protein to allosterically inhibit GTPCH1[5][7], a true DAHP-like inhibitor will lose its NO-suppressing potency in GFRP-knockdown cells. If the compound still suppresses NO in the absence of GFRP, the observed effect is due to off-target cytotoxicity or direct NOS inhibition, thus preventing false-positive lead advancement.

-

Self-validating workflow for screening 6-hydroxypyridinyl inhibitors.

References

-

6-Hydroxypyridine-3-carboxylic acid - Chem-Impex - 10

-

Cas no 358751-77-6 (6-hydroxypyridine-2-carbaldehyde) - Chem960 - 8

-

2,4-Diamino-6-hydroxypyrimidine CAS 56-06-4 - Zhishang Chemical - 12

-

Neonicotinoid Metabolism: Compounds, Substituents, Pathways... - ACS Publications - 11

-

US20250270173A1 - Pyridine derivatives for treating psychiatric disorders - Google Patents - 9

-

2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor - MedChemExpress - 4

-

GTP Cyclohydrolase I Inhibition by the Prototypic Inhibitor 2,4-Diamino-6-Hydroxypyrimidine - Semantic Scholar - 7

-

The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine - ResearchGate - 5

-

In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme... - MDPI - 6

-

How about Tautomers? - WuXi Biology - 1

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization - PMC - 2

-

proton-tautomerism in solvent and the fundamentals of molecular stability prediction - ChemRxiv - 3

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme Reveals the Potential of Drug Repurposing Approaches towards the Discovery of Effective BH4 Therapeutics | MDPI [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chem960.com [chem960.com]

- 9. US20250270173A1 - Pyridine derivatives for treating psychiatric disorders - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. organicintermediate.com [organicintermediate.com]

Methodological & Application

Application Notes and Protocols for the Experimental Setup of Acrylic Acid Reactions

Introduction: The Dual Reactivity of Acrylic Acid

Acrylic acid (IUPAC: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, presenting a unique and highly reactive chemical structure.[1][2] Its reactivity is dominated by two key functional groups: a carbon-carbon double bond (a vinyl group) and a carboxylic acid terminus.[1] This duality allows acrylic acid to participate in reactions typical of both unsaturated compounds and aliphatic carboxylic acids.[1] The electron-withdrawing nature of the carboxyl group polarizes the molecule, making the β-carbon an electrophilic center susceptible to nucleophilic attack (Michael addition), while the double bond readily undergoes radical-initiated addition and polymerization.[1] Concurrently, the carboxyl group can undergo classic reactions like esterification.[1][2]

This versatility makes acrylic acid a cornerstone monomer in the chemical industry for producing a vast array of materials, including plastics, coatings, adhesives, elastomers, and superabsorbent polymers.[2][3] However, its high reactivity, particularly its tendency for highly exothermic and potentially runaway polymerization, necessitates carefully controlled experimental setups and stringent safety protocols.[1][4][5] This guide provides detailed protocols and the scientific rationale for key reactions involving acrylic acid, designed for researchers and development professionals.

CRITICAL SAFETY PROTOCOLS: Handling Acrylic Acid

Acrylic acid is a corrosive, flammable, and volatile liquid that can cause severe skin burns and eye damage.[6][7] Inhalation may cause respiratory irritation.[7] Due to its high reactivity, improper handling can lead to vigorous, heat-generating polymerization.[5] Adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles combined with a face shield are required.[6][8]

-

Hand Protection: Use organic solvent-impermeable and anti-static gloves (e.g., neoprene or rubber).[6][8][9]

-

Body Protection: Wear a rubber acid- and alkali-resistant lab coat or suit.[9] Antistatic clothes and footwear are recommended.[7]

-

Respiratory Protection: All manipulations must be performed in a well-ventilated chemical fume hood.[6][10] If vapor exposure is possible, a full-facepiece organic vapor respirator or a self-contained breathing apparatus (SCBA) must be used.[8][9]

Handling and Storage:

-

Ventilation: Only handle acrylic acid in well-aerated and well-ventilated areas, such as a chemical fume hood.[6]

-

Ignition Sources: Acrylic acid is flammable with a flash point between 54-68°C.[6][10] Keep away from all heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[7][8][10]

-

Inhibitors: Commercial acrylic acid is stabilized with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[1][11] These inhibitors require the presence of dissolved oxygen to be effective.[1][5] Never store acrylic acid under an inert atmosphere (e.g., nitrogen) as this will render the inhibitor useless and can lead to spontaneous polymerization.[5] Regularly check inhibitor levels for long-term storage.[10]

-

Storage Conditions: Store in a cool, dry, well-ventilated, non-combustible area, away from direct sunlight and incompatible materials (strong oxidizers, bases, peroxides).[6][8][10] Storage temperature should be maintained between 15°C and 25°C.[10]

Emergency Procedures:

-

Spills: For small spills, absorb with sand or other non-combustible material and collect with clean, non-sparking tools.[9] For large spills, construct dikes for containment and cover with alcohol-resistant foam to reduce evaporation.[9]

-

Fire: Use carbon dioxide, dry chemical extinguishers for small fires. For larger fires, use alcohol or universal-type foam.[6] Water spray can be used to cool containers exposed to fire to prevent polymerization.[6][10]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of running water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Drink milk or egg white. Seek immediate medical attention.[7][9]

-

Workflow for Safe Handling of Acrylic Acid

Caption: A generalized workflow for the safe handling of acrylic acid from preparation to cleanup.

Core Reaction Protocols

Esterification of Acrylic Acid

Esterification is a fundamental reaction of the carboxylic acid group. For acrylic acid, this is typically achieved via direct esterification with an alcohol under acidic catalysis or by transesterification from a simple acrylate ester.[12]

Protocol 1: Direct Esterification (Synthesis of 2-Ethylhexyl Acrylate)

This protocol utilizes azeotropic removal of water with a Dean-Stark apparatus to drive the reaction equilibrium towards the product ester.[12]

Materials & Reagents:

-

Acrylic Acid

-

2-Ethylhexanol

-

p-Toluenesulfonic acid (p-TSA) or another strong acid catalyst[12]

-

Hydroquinone (polymerization inhibitor)[12]

-

Toluene (azeotropic solvent)[12]

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the flask, add acrylic acid, a slight excess of 2-ethylhexanol (e.g., 1.1-1.2 equivalents), a catalytic amount of p-TSA (e.g., 1-2 mol%), and a small amount of hydroquinone to prevent polymerization during heating.[12][13]

-

Azeotropic Distillation: Add toluene to the flask to facilitate the azeotropic removal of water.[12]

-

Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will distill, and the denser water will be collected in the Dean-Stark trap while the toluene overflows back into the flask.[12]

-

Monitoring: Monitor the reaction's progress by observing the amount of water collected in the trap. The reaction is considered complete when water no longer accumulates.[12]

-

Work-up (Cooling & Neutralization): Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid.[12] Repeat until the aqueous layer is no longer acidic.

-

Drying and Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure. The crude product can be further purified by vacuum distillation. Crucially, add a small amount of inhibitor before any distillation. [13]

Caption: Schematic of a direct esterification setup using a Dean-Stark apparatus.

Free-Radical Polymerization

The polymerization of the vinyl group is one of acrylic acid's most common and industrially significant reactions. It is a highly exothermic process that requires careful temperature control.[4][14]

Protocol 2: Aqueous Solution Polymerization

This protocol describes a basic, lab-scale polymerization in water initiated by a redox couple, which allows for initiation at lower temperatures.[15]

Materials & Reagents:

-

Acrylic Acid (inhibitor removed if necessary)

-

Deionized Water (deoxygenated)

-

Ammonium Persulfate ((NH₄)₂S₂O₈) (initiator/oxidant)[15]

-

Ferrous Chloride (FeCl₂·4H₂O) (accelerant/reductant)[15]

-

N,N'-Methylenebisacrylamide (NMBA) (cross-linker, if a hydrogel is desired)[15]

Equipment:

-

Jacketed glass reactor with a multi-neck lid

-

Overhead mechanical stirrer

-

Thermocouple

-

Nitrogen/Argon inlet

-

Circulating water bath for temperature control

Procedure:

-

Inhibitor Removal: If required for kinetic studies, pass the acrylic acid through an inhibitor-remover column immediately before use.[16] For many preparations, the small amount of commercial inhibitor is acceptable.

-

Setup: Assemble the jacketed reactor with the overhead stirrer, thermocouple, and gas inlet. Connect the jacket to the circulating water bath set to the desired initial temperature (e.g., 25°C).[15]

-

Deoxygenation: Add deionized water, acrylic acid monomer, and the cross-linker (NMBA) to the reactor. Bubble nitrogen or argon through the solution for 30-60 minutes to remove dissolved oxygen, which can interfere with radical polymerization.

-

Initiation: While maintaining a positive pressure of inert gas, prepare separate solutions of the initiator (ammonium persulfate) and the accelerant (ferrous chloride) in deoxygenated water.

-

Reaction: Add the accelerant solution to the reactor, followed by the initiator solution. The polymerization is often exothermic and will begin at room temperature.[15]

-

Temperature Control: The circulating bath is critical for managing the heat generated by the reaction. Monitor the internal temperature closely. For highly concentrated solutions, a semi-batch process where the monomer is fed slowly is preferred to control the exotherm.[17]

-

Completion: The reaction mixture will become significantly more viscous. Allow the reaction to proceed for several hours to ensure high conversion. The resulting product is poly(acrylic acid), often in the form of a hydrogel.

Caption: Simplified schematic of the free-radical polymerization process.

Michael Addition (Aza-Michael Addition)

The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[18] The addition of an amine (Aza-Michael) to acrylic acid or its esters is a powerful method for synthesizing β-amino acids.[19]

Protocol 3: Base-Catalyzed Aza-Michael Addition to an Acrylate

This general protocol describes the addition of an amine to an acrylate ester, a close derivative of acrylic acid. The reaction with acrylic acid itself can be more complex due to acid-base reactions with the amine.

Materials & Reagents:

-

Acrylate Ester (e.g., Ethyl Acrylate)

-

Amine Nucleophile (e.g., a primary or secondary amine)

-

Triethylamine or another suitable base catalyst (if needed)

-

Solvent (e.g., Dichloromethane, or neat if reactants are liquid)[18]

-

Dilute acid solution for neutralization

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up

Procedure:

-

Setup: In a round-bottom flask, dissolve the acrylate ester and the amine (typically 1.0 to 1.1 equivalents) in a suitable solvent, or mix them neat if both are liquids.[12]

-

Catalysis: If the amine is not a strong enough nucleophile, add a catalytic amount of a non-nucleophilic base like triethylamine.[18]

-

Reaction: Stir the reaction at room temperature. The reaction is typically exothermic but may require gentle heating depending on the reactivity of the substrates.[12]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials.[12]

-

Work-up: Once the reaction is complete, neutralize the catalyst with a dilute acid solution (e.g., 1M HCl) if a base was used.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.[12] Remove the solvent under reduced pressure. The final product can be purified by column chromatography or distillation.[12]

Data Summary and Monitoring

Effective experimental design requires careful monitoring and data collection. The choice of technique depends on the specific reaction.

| Reaction Type | Key Parameters to Control | Monitoring Techniques | Purification Methods |

| Direct Esterification | Temperature, Catalyst Loading, Water Removal | GC, TLC, Volume of water in Dean-Stark trap | Neutralization wash, Vacuum Distillation |

| Polymerization | Temperature, Monomer/Initiator Ratio, Oxygen level | Viscometry, NMR, Gravimetry (for conversion) | Dialysis, Precipitation |

| Michael Addition | Stoichiometry, Temperature, Catalyst | TLC, GC, LC-MS, NMR | Extraction, Column Chromatography, Distillation |

Conclusion

The successful execution of acrylic acid reactions hinges on a deep understanding of its dual reactivity and a strict adherence to safety protocols. The experimental setups for esterification, polymerization, and Michael addition, while based on standard organic chemistry principles, must be adapted to manage the unique challenges posed by acrylic acid, namely its high reactivity and the exothermic nature of its polymerization. By carefully controlling reaction parameters, utilizing appropriate inhibitors, and implementing robust monitoring techniques, researchers can safely and effectively harness the synthetic potential of this versatile chemical building block.

References

-

Preparation of Acrylic Acid Esters for Use as Plasticizers: Application Notes and Protocols. Benchchem.

-

Acrylic acid (HSG 104, 1997). INCHEM.

-

Acrylic acid. PENTA.

-

News - Acrylic acid properties and safety measures and emergency treatment. Unknown Source.

-

acrylic acid. Organic Syntheses Procedure.

-

Process for purification of acrylic acid by extraction and distillation. Google Patents.

-

Acrylic acid - SAFETY DATA SHEET. Unknown Source.

-

Safety Data Sheet Acrylic Acid Revision 5, Date 18 Aug 2021. Redox.

-

Acrylic Acid: Properties, Reactions, Production And Uses. Chemcess.

-

Kinetic analysis of the spontaneous thermal polymerization of acrylic acid. Unknown Source.

-

Acrylic acid. Wikipedia.

-

Acrylates and Acrylic Acids. CAMEO Chemicals | NOAA.

-

Acrylic Acid: Uses and Purification Methods. Scribd.

-

Acrylic Acid: Synthesis & Manufacturing Process. Study.com.

-

1999 Acrylic Acid. Unknown Source.

-

Understanding the Production Process of Acrylic Acid. ChemAnalyst.

-

Acrylic acid, n-butyl ester. Organic Syntheses Procedure.

-

Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. ResearchGate.

-

Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. ResearchGate.

-

Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. ACS Publications.

-

Polymerization of acrylic acid in aqueous solution. Google Patents.

-

ACRYLIC ACID. Unknown Source.

-

Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. Benchchem.

-

Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents. PMC.

-

Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment. PMC.

-

Early warning monitoring of exothermic batch reactions: a kinetic-free approach. IRIS .

-

Experimental setup. ResearchGate.

-

Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. MDPI.

-

Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. IJRAR Research Journal.

-

Method of preparing esters of acrylic acid and methacrylic acid by transesterification. Google Patents.

-

Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications (RSC Publishing).

-

Michael addition reaction of acrylic acid with chitosan. ResearchGate.

-

Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons.

-

Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed.

Sources

- 1. chemcess.com [chemcess.com]

- 2. Acrylic acid - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 5. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Acrylic acid (HSG 104, 1997) [inchem.org]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. redox.com [redox.com]

- 9. News - Acrylic acid properties and safety measures and emergency treatment [jinchangshengchem.com]

- 10. thermofishersci.in [thermofishersci.in]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

Troubleshooting & Optimization

Technical Support Center: Stability of 6-Hydroxypyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-hydroxypyridine compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this important class of molecules. Understanding and controlling the stability of 6-hydroxypyridine and its derivatives is critical for obtaining reproducible experimental results and ensuring the efficacy and safety of potential therapeutics.

The inherent reactivity of the 6-hydroxypyridine moiety, including its tautomeric equilibrium with the corresponding pyridin-2(1H)-one, presents unique challenges. This resource is designed to explain the causality behind these stability issues and provide field-proven protocols to mitigate them.

Section 1: Fundamental Stability Challenges (FAQs)

This section addresses the most common questions regarding the chemical stability of 6-hydroxypyridine compounds.

Q1: What are the primary degradation pathways for 6-hydroxypyridine compounds?

A1: The stability of 6-hydroxypyridine compounds is primarily influenced by three main degradation pathways: oxidation, photodegradation, and pH-mediated reactions. The electron-rich nature of the ring, enhanced by the hydroxyl group, makes it susceptible to these environmental and chemical stressors.[1][2]

-

Oxidation: The pyridine ring, while more resistant to oxidation than some homocyclic analogs, can be oxidized, especially with the activating hydroxyl group.[1][3] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides, leading to the formation of N-oxides or ring-opened byproducts.[2][4]

-

Photodegradation: Many N-heteroaromatic compounds are sensitive to light, particularly UV radiation.[4][5] For 6-hydroxypyridines, light can provide the activation energy for complex reactions, including photooxidation and rearrangement, resulting in loss of potency and the formation of potentially toxic photoproducts.[6]

-

pH-Mediated Degradation: The stability of these compounds is often highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation reactions like hydrolysis, especially if other susceptible functional groups (e.g., esters, amides) are present in the molecule.[2][7][8] Furthermore, the ionization state of the molecule changes with pH, which can dramatically alter its reactivity and degradation profile.[5][8]

Caption: Key degradation pathways for 6-hydroxypyridine compounds.

Q2: How does tautomerism affect the stability and reactivity of these compounds?

A2: 6-Hydroxypyridine exists in a tautomeric equilibrium with its more stable keto form, pyridin-2(1H)-one. This is a critical concept because the two tautomers have different chemical properties. The distribution between these forms is highly dependent on the solvent and pH.[9] For example, polar solvents tend to favor the more polar keto form. This equilibrium influences stability, as the reactivity of the C=C double bonds in the keto form differs from the aromatic system of the enol form, potentially leading to different degradation pathways. When planning experiments, it is crucial to consider which tautomer is predominant under your specific conditions.

Caption: Tautomeric equilibrium of 6-hydroxypyridine.

Q3: What are the best practices for storing 6-hydroxypyridine compounds and their solutions?

A3: Proper storage is the most effective first line of defense against degradation. Incorrect storage can lead to the rapid decomposition of valuable compounds, rendering experimental results unreliable.

| Storage Form | Recommended Conditions | Rationale |

| Solid Compound | Store at -20°C or -80°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[10] | Minimizes exposure to heat, light, moisture, and oxygen, which are the primary drivers of degradation.[2][3][11] |

| Stock Solutions | Prepare fresh for each experiment. If storage is unavoidable, flash-freeze single-use aliquots in a suitable solvent (e.g., DMSO) and store at -80°C for a limited time (e.g., <1 month).[10] | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. Solutions are generally less stable than the solid form. |

| Working Solutions | Keep on ice and protected from light during experiments. Use within a few hours of preparation. | Reduces thermal and photodegradation during the course of an experiment. |

Section 2: Troubleshooting Experimental Issues

This section provides a logical framework for diagnosing and solving common problems encountered during experiments.

Issue 1: I'm seeing inconsistent or lower-than-expected activity in my biological assays.

This is a classic sign of compound instability. If the active compound degrades in the assay medium or during incubation, the effective concentration will be lower than intended, leading to variable results.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: There are new, unexpected peaks appearing in my HPLC chromatogram over time.

The appearance of new peaks that grow as the main peak shrinks is a clear indication of chemical degradation. Identifying these degradants is key to understanding the stability issue.

Troubleshooting Steps:

-

Characterize the Degradants: Use HPLC-MS to determine the mass of the new peaks. An increase in mass of +16 amu often suggests oxidation (addition of an oxygen atom).[10]

-

Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to see if you can replicate the unknown peaks. This helps identify the degradation pathway (see Protocol 1).

-

Check for Photodegradation: Compare a sample that has been protected from light with one that has been exposed. If the new peaks are more prominent in the light-exposed sample, photodegradation is the likely cause.[10]

-

Evaluate Solvent Purity: Ensure your mobile phase and sample diluents are fresh and of high purity. Old solvents, especially ethers like THF, can form peroxides that cause oxidative degradation.[10]

Issue 3: My compound solution changes color (e.g., turns yellow or brown).

Color change is a common visual indicator of degradation. It often results from the formation of highly conjugated byproducts, which can arise from oxidation or polymerization reactions.[3]

Immediate Actions:

-

Discard the solution. Do not use it for experiments as its composition is no longer defined.

-

Review Storage Conditions: Was the solution exposed to light or air for an extended period? Was it stored at the correct temperature?

-

Prepare a Fresh Solution: Prepare a new solution, taking care to minimize exposure to light and air (e.g., by using an amber vial and purging with an inert gas). If the color change persists even with fresh solutions, consider adding an antioxidant like EDTA to chelate trace metals that may be catalyzing oxidation.[4]

Section 3: Protocols and Methodologies

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To accelerate the degradation of a 6-hydroxypyridine compound under various stress conditions to understand its degradation pathways.

Methodology:

-

Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water).

-

Set Up Stress Conditions: In separate, clearly labeled amber vials, perform the following treatments:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide.

-

Thermal Stress: Incubate a vial of the stock solution at 60°C.

-

Photolytic Stress: Expose a vial of the stock solution in a clear vial to a photostability chamber or direct light.

-

Control: Keep a vial of the stock solution at 4°C, protected from light.

-

-

Incubation: Incubate all samples (except the control) at 60°C (for acid, base, and thermal) for 24-48 hours, or until approximately 10-20% degradation is observed in the control. The photolytic sample should be kept at room temperature.

-

Sample Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each vial. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC-UV/MS method (see Protocol 2).

-

Data Interpretation: Compare the chromatograms from the stressed samples to the control. Identify the conditions that cause degradation and use the MS data to propose structures for the major degradation products.

Protocol 2: Developing an HPLC Stability-Indicating Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products.

Objective: To develop a robust HPLC method that can separate the parent 6-hydroxypyridine compound from all potential degradation products.

Methodology:

-

Column and Mobile Phase Screening:

-

Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic modifier helps to produce sharp peaks for pyridine-containing compounds.

-

-

Gradient Optimization:

-

Inject a mixture of the control and stressed samples from the forced degradation study (Protocol 1).

-

Optimize the gradient slope to achieve baseline separation between the parent peak and all degradation peaks. Ensure the run time is sufficient to elute all components.

-

-

Detector Wavelength Selection:

-

Use a Photodiode Array (PDA) detector to acquire UV spectra for all peaks.

-

Select a wavelength that provides a good response for the parent compound and the major degradants. If degradants have very different absorbance maxima, monitoring multiple wavelengths may be necessary.

-

-

Method Validation (Abbreviated):

-

Specificity: Confirm that you can distinguish the parent compound from its degradants and any matrix components. The forced degradation samples are perfect for this.

-

Linearity: Demonstrate that the detector response is proportional to the concentration of the parent compound over a defined range.

-

Precision: Show that repeated injections of the same sample give consistent results.

-

References

- Pajares, A., et al. (2002). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data. CORE.

-

Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. Available at: [Link]

-

Lim, X., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

-

Kuo, C.-C., et al. (2025). Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food. MDPI. Available at: [Link]

-

ResearchGate. (2026). Formation and stability of Sc(III), La (III), Dy(III), Pr(III) and Y(III) complexes with hydroxypyridine-carboxylic acids in aqueous solution. ResearchGate. Available at: [Link]

-

Lim, X., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. Available at: [Link]

-

Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

-

ResearchGate. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. ResearchGate. Available at: [Link]

-

Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA. Available at: [Link]

-

Wang, D. S., et al. (2024). Oxidative Dearomatization of Pyridines. PMC. Available at: [Link]

-

Yang, Y., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI. Available at: [Link]

-

R Discovery. (2021). Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33. R Discovery. Available at: [Link]

-

PharmacyLibrary. (2020). Chapter 6: Stability of Compounded Preparations. PharmacyLibrary. Available at: [Link]

-

Academia.edu. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Academia.edu. Available at: [Link]

-

Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. PMC. Available at: [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

-

International Union of Crystallography. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCr. Available at: [Link]

-

ACS Publications. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. ACS Publications. Available at: [Link]

-

Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... Dalton Transactions. Available at: [Link]

-

Applied and Environmental Microbiology. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals. Available at: [Link]

-

PMC. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC. Available at: [Link]

-

MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]

-

Journal of the American Chemical Society. (2024). Oxidative Dearomatization of Pyridines. ACS Publications. Available at: [Link]

-

PMC. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC. Available at: [Link]

-

ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

-

Moravek. (2024). Handling Pyridine: Best Practices and Precautions. Moravek. Available at: [Link]

-

ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Wikipedia. Available at: [Link]

-

ResearchGate. (2024). Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

-

The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pharmacylibrary.com [pharmacylibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

I. Quantitative Reference Data: The Isomer Challenge

Technical Support Center: Optimizing HPLC Separation of Acrylic Acid Isomers & Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic challenges associated with separating short-chain unsaturated carboxylic acids.

The separation of acrylic acid isomers—specifically structural isomers like methacrylic acid, crotonic acid (trans-2-butenoic acid), and 3-butenoic acid—is notoriously difficult. Because these compounds share identical molecular weights and nearly indistinguishable pKa values, traditional pH-tuning strategies often fail. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve baseline resolution.

To design a successful separation method, we must first understand the physicochemical properties driving the retention mechanisms. The table below summarizes the key parameters of common

| Compound | Structure / Substitution | Molecular Weight | pKa | LogP (Hydrophobicity) |

| Methacrylic Acid | 86.09 g/mol | 4.65 | 0.93 | |

| Crotonic Acid | trans- | 86.09 g/mol | 4.69 | 0.94 |

| Isocrotonic Acid | cis- | 86.09 g/mol | 4.44 | ~0.94 |

| 3-Butenoic Acid | Terminal alkene | 86.09 g/mol | 4.34 | 0.88 |

II. Troubleshooting FAQs: Mechanistic Solutions

Q1: My methacrylic and crotonic acid peaks are co-eluting or showing poor resolution on a standard C18 column. Why is this happening? A: Standard C18 columns undergo "phase collapse" or dewetting when exposed to the highly aqueous mobile phases (>95% water) required to retain highly polar organic acids[2]. Furthermore, the LogP values of methacrylic and crotonic acid are nearly identical (0.93 vs. 0.94). To resolve them, you must exploit shape selectivity. Solution: Switch to an AQ-C18 column (which contains polar-embedded groups to prevent phase collapse in 100% aqueous conditions)[2] or a polymer-based Ion-Exclusion column (e.g., Aminex HPX-87H or ULTRON PS-80H) which separates based on steric exclusion and Donnan repulsion[3][4].

Q2: I am experiencing severe peak tailing and run-to-run retention time shifts. How do I stabilize the chromatography?

A: This is a classic symptom of operating too close to the analyte's pKa. The pKa of these isomers is ~4.7[1]. If your mobile phase pH is between 3.5 and 5.5, the acids exist in an unpredictable equilibrium between their protonated (hydrophobic) and ionized (hydrophilic) states.

Solution: Apply the "2-Unit Rule." Adjust your mobile phase pH to at least 2 units below the pKa (i.e., pH < 2.7) to ensure >99% of the molecules are fully protonated. Using 0.1% Phosphoric acid (pH ~2.1) or 5 mM

Q3: How do I choose between Reversed-Phase (RP-HPLC) and Ion-Exclusion Chromatography (IEC) for these isomers? A: The choice depends on your matrix and detector.

-

RP-HPLC (AQ-C18): Best for UV detection (210 nm) and high-throughput applications. It relies purely on hydrophobic partitioning and the subtle shape differences between the branched

-methyl group of methacrylic acid and the linear -

IEC (Polymer Resin): Best for complex fermentation broths or biomass-derived samples[4]. It utilizes a sulfonated polystyrene-divinylbenzene matrix. Strong acids are excluded by Donnan repulsion, while weak organic acids permeate the pores and are separated by size and hydrophobic interactions with the polymer backbone[3].

Caption: Decision tree for troubleshooting poor resolution of acrylic acid isomers.

III. Verified Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific system suitability checks, the method inherently verifies its own causality and accuracy before sample analysis begins.

Protocol: Isocratic Separation of Short-Chain Unsaturated Acids via Ion-Exclusion

This method is highly effective for biomass-derived methacrylic acid and crotonic acid mixtures[4].

1. Materials & Reagents:

-

Column: Strong cation exchange polymer column (e.g., Aminex HPX-87H or ULTRON PS-80H, 300 x 8.0 mm)[3][4].

-

Mobile Phase: 5 mM Sulfuric Acid (

) in HPLC-grade water[4]. -

Detection: UV at 210 nm (or Refractive Index for high concentrations).

2. Mobile Phase Preparation (Causality Check):

-

Step: Add 278 µL of concentrated

(95-98%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 15 minutes. -

Causality: Using

instead of organic buffers prevents background UV absorbance at 210 nm and maintains a strict pH of ~2.3, completely suppressing the ionization of the carboxylic acid groups (pKa ~4.7)[1].

3. System Equilibration:

-

Step: Set the column oven temperature to 60 °C. Flow the mobile phase at 0.6 mL/min[4].

-

Causality: Elevated temperatures are critical for polymer-based columns to lower mobile phase viscosity, reduce backpressure, and improve mass transfer kinetics, which directly sharpens the peaks[3].

4. Sample Preparation & Injection:

-

Step: Dilute samples in the mobile phase (5 mM

). Filter through a 0.22 µm PTFE syringe filter. Inject 10 µL. -

Self-Validation Check: If the sample is dissolved in pure water or a basic diluent, the localized pH shift during injection will cause the methacrylic acid peak to split. Diluting in the mobile phase guarantees solvent matching and peak integrity.

5. System Suitability Criteria:

-

Verify that the resolution (

) between methacrylic acid and crotonic acid is -

Verify the tailing factor (

) is

Caption: Mechanistic pathways of Reversed-Phase vs. Ion-Exclusion chromatography for organic acids.

IV. References

-

High Performance Liquid Chromatography: HPLC Column For Enantiomer Separation (ULTRON PS-80H) Source: Shinwa Chemical Industries Ltd. URL:[Link]

-

Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate Source: ACS Engineering Au URL:[Link]

-

Potentiometric Titration Behavior of Poly(crotonic acid) Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Crystallization of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid. The following sections provide in-depth troubleshooting strategies and frequently asked questions to facilitate the successful isolation of this compound in a crystalline form. The advice herein is grounded in the fundamental physicochemical principles of crystallization and informed by the behavior of structurally related hydroxypyridine carboxylic acids.

Troubleshooting Guide

Issue 1: Low or No Crystal Yield Upon Cooling

Probable Causes:

-

High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at lower temperatures, preventing the generation of sufficient supersaturation for crystallization to occur.

-

Insufficient Concentration: The initial concentration of the compound in the solution may be below its saturation point at the experimental temperatures.

-

Formation of a Stable Supersaturated Solution: The molecule may have a high kinetic barrier to nucleation, leading to the formation of a stable supersaturated solution that does not readily crystallize.

Recommended Solutions:

-

Solvent Screening: A systematic solvent screening is the most effective approach to identify a suitable crystallization solvent. The ideal solvent will dissolve the compound at an elevated temperature but exhibit significantly lower solubility at room temperature or below. A suggested list of starting solvents is provided in Table 1.

-

Anti-Solvent Addition:

-

Protocol:

-

Dissolve the compound in a solvent in which it is highly soluble (a "good" solvent).

-

Slowly add a miscible "anti-solvent" in which the compound is poorly soluble, until turbidity is observed.

-

Gently warm the mixture until the turbidity just disappears.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

-

-

Causality: The addition of an anti-solvent reduces the overall solvating power of the solvent system, thereby inducing supersaturation and promoting crystallization.

-

-

Evaporation: For more soluble compounds, slow evaporation of the solvent can be an effective method to increase the concentration and induce crystallization. This is particularly useful for small-scale crystallizations. A procedure for the recrystallization of a similar compound, (E)-3-(pyridin-4-yl)acrylic acid, involved slow water evaporation to yield crystals[1].

-

pH Adjustment: Given the amphoteric nature of the molecule (possessing both an acidic carboxylic acid and a basic pyridine ring), its solubility is highly pH-dependent. Adjusting the pH of an aqueous solution to the isoelectric point (the pH at which the net charge of the molecule is zero) will minimize its solubility and promote crystallization.

Issue 2: Oiling Out or Formation of an Amorphous Precipitate

Probable Causes:

-

High Degree of Supersaturation: Rapid cooling or the addition of a large volume of anti-solvent can generate a very high level of supersaturation, leading to the rapid precipitation of a disordered, non-crystalline solid or liquid phase ("oiling out").

-

Presence of Impurities: Impurities can disrupt the crystal lattice formation and inhibit crystallization, often resulting in the formation of an oil. Common impurities may include residual solvents from the synthesis, starting materials, or by-products[2].

-

Tautomeric Equilibria: Hydroxypyridine derivatives can exist in keto-enol tautomeric forms. If the interconversion between these forms is rapid in solution, it can interfere with the ordered packing required for crystallization, leading to an amorphous solid[3][4].

Recommended Solutions:

-

Reduce the Rate of Supersaturation Generation:

-

Employ a slower cooling rate. For example, allow the heated solution to cool to room temperature on the benchtop before transferring it to a colder environment.

-

Add the anti-solvent more slowly and at a slightly elevated temperature.

-

-

Increase the Purity of the Material:

-

If the synthesis of the compound is known, consider an additional purification step prior to crystallization, such as column chromatography or a preliminary precipitation.

-

A common purification method for acrylic acids involves azeotropic distillation to remove water and other impurities[5].

-

-

Solvent Selection to Influence Tautomeric Form: The choice of solvent can influence the predominant tautomeric form in solution. In polarized environments, the keto form of similar hydroxypyridine-carboxylic acids is often favored[4]. Experimenting with solvents of varying polarity (see Table 1) may favor a single tautomer and facilitate crystallization.

Issue 3: Poor Crystal Quality (e.g., small needles, aggregates, fine powder)

Probable Causes:

-

Rapid Nucleation: High supersaturation can lead to rapid and excessive nucleation, resulting in the formation of many small crystals rather than fewer, larger ones.

-

Solvent Effects: The solvent can influence crystal habit. For example, impurities in the solvent or the solvent's interaction with different crystal faces can lead to the growth of undesirable crystal morphologies. The presence of water in acrylic acid melts is known to promote the formation of needle-like crystals[6].

Recommended Solutions:

-

Optimize the Cooling Profile: A slower cooling rate will reduce the number of nuclei formed and allow for more controlled crystal growth.

-

Seeding:

-

Protocol:

-

Prepare a saturated or slightly supersaturated solution of the compound.

-

Introduce a small number of seed crystals of the desired form.

-

Allow the solution to cool slowly.

-

-

Causality: Seeding bypasses the nucleation step and provides a template for crystal growth, often leading to larger and more uniform crystals. If you have a previously obtained batch of crystals, even if of poor quality, they can be used for seeding.

-

-

Recrystallization from a Different Solvent System: The crystal habit is often dependent on the solvent system. Experimenting with different solvents or solvent mixtures can lead to the formation of more desirable crystal morphologies.

Issue 4: Difficulty in Obtaining a Consistent Crystalline Form (Polymorphism)

Probable Causes:

-

Existence of Multiple Crystal Forms (Polymorphs): The compound may be able to pack in different arrangements in the solid state, leading to the formation of different polymorphs with distinct physical properties. This is a known phenomenon in hydroxypyridine-carboxylic acids, where different tautomers can crystallize as different polymorphs[3][4].

-